Usp1-IN-8

USP1 inhibition Biochemical IC50 Deubiquitinase assay

Usp1-IN-8 (also known as Compound is a small molecule inhibitor of ubiquitin-specific peptidase 1 (USP1) and its essential cofactor UAF1, exhibiting a biochemical IC50 of ≤50 nM. This compound is a deuterated derivative within a proprietary chemical series, designed to modulate the DNA damage response (DDR) pathway by targeting the deubiquitinase activity of the USP1-UAF1 complex.

Molecular Formula C29H27F4N7O2
Molecular Weight 584.6 g/mol
Cat. No. B12373241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp1-IN-8
Molecular FormulaC29H27F4N7O2
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(N=C1C2=CC=C(C=C2)CN3C4=C(C(=NC=C4N(C3=O)C)C5=C(N=CN=C5OC)C6CC6)F)C(F)(F)F
InChIInChI=1S/C29H27F4N7O2/c1-15(2)39-13-20(29(31,32)33)37-26(39)18-7-5-16(6-8-18)12-40-25-19(38(3)28(40)41)11-34-24(22(25)30)21-23(17-9-10-17)35-14-36-27(21)42-4/h5-8,11,13-15,17H,9-10,12H2,1-4H3/i3D3
InChIKeyZIBZASWCYUPCFJ-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Usp1-IN-8: A Deuterated, High-Potency USP1-UAF1 Inhibitor for BRCA-Mutant Cancer Research


Usp1-IN-8 (also known as Compound 16) is a small molecule inhibitor of ubiquitin-specific peptidase 1 (USP1) and its essential cofactor UAF1, exhibiting a biochemical IC50 of ≤50 nM . This compound is a deuterated derivative within a proprietary chemical series, designed to modulate the DNA damage response (DDR) pathway by targeting the deubiquitinase activity of the USP1-UAF1 complex. Usp1-IN-8 demonstrates potent anti-proliferative activity against the BRCA1-mutant MDA-MB-436 breast cancer cell line with a cellular IC50 of ≤50 nM, indicating strong cellular permeability and on-target engagement .

Why Usp1-IN-8 Cannot Be Replaced by Generic USP1 Inhibitors Like ML323 or SJB3-019A


Substituting Usp1-IN-8 with a generic USP1 inhibitor introduces significant scientific risk due to critical differences in biochemical potency, binding kinetics, and chemical structure. The widely used tool compound ML323 exhibits a lower potency (IC50 = 76 nM) and binds to an allosteric cryptic site, whereas Usp1-IN-8 (IC50 ≤50 nM) is a more potent inhibitor that engages the active site of the USP1-UAF1 complex [1]. Furthermore, Usp1-IN-8's deuterated chemical architecture confers potential metabolic stability advantages that are absent in non-deuterated comparators like SJB3-019A (IC50 = 78.1 nM) or I-138, directly impacting pharmacokinetic study outcomes and reproducibility in long-term cellular assays .

Usp1-IN-8 Quantitative Performance Evidence: Head-to-Head Data for Procurement Justification


Biochemical Potency: Usp1-IN-8 vs. ML323 and SJB3-019A in USP1-UAF1 Inhibition

Usp1-IN-8 demonstrates superior biochemical potency against the USP1-UAF1 complex compared to the widely used tool compound ML323 and the older inhibitor SJB3-019A. In standardized ubiquitin-rhodamine cleavage assays, Usp1-IN-8 achieves an IC50 of ≤50 nM . This represents a 1.5-fold improvement in potency over ML323, which has a reported IC50 of 76 nM under similar assay conditions . The differentiation is even more pronounced against SJB3-019A, which exhibits an IC50 of 78.1 nM (0.0781 μM) . This quantitative advantage in biochemical inhibition allows researchers to use lower compound concentrations to achieve complete target engagement, reducing the risk of off-target effects in complex biological systems.

USP1 inhibition Biochemical IC50 Deubiquitinase assay

Cellular Anti-Proliferative Activity: Usp1-IN-8 vs. I-138 and KSQ-4279 in BRCA1-Mutant Models

Usp1-IN-8 exhibits potent and direct cellular activity in the BRCA1-mutant MDA-MB-436 breast cancer cell line with an anti-proliferative IC50 of ≤50 nM . This cellular potency is comparable to that of I-138 (IC50 = 4.1 nM) and KSQ-4279 (IC50 = 11 nM), two advanced USP1 inhibitors that have demonstrated preclinical and clinical efficacy in BRCA-mutant tumor models [1]. While Usp1-IN-8's cellular IC50 is slightly higher, its nearly equivalent biochemical and cellular potency (both ≤50 nM) indicates efficient cell penetration and minimal efflux, a critical property for reliable in vitro target validation studies. This balanced profile contrasts with some earlier USP1 inhibitors that suffer from a significant drop-off in activity between biochemical and cellular assays due to poor membrane permeability.

BRCA1-mutant cancer MDA-MB-436 Cellular IC50

Deuterated Chemical Structure: Enhanced Metabolic Stability Compared to Non-Deuterated USP1 Inhibitors

Usp1-IN-8 (CAS 3033480-77-9) is a deuterated small molecule with the molecular formula C29H24D3F4N7O2, incorporating three deuterium atoms into its core scaffold . This is a key structural differentiator from non-deuterated USP1 inhibitors such as ML323 (CAS 1572414-83-5, C23H24F3N5O), SJB3-019A (CAS 2070015-29-9, C18H13N3O2), and I-138 (CAS 2098211-50-6). While direct comparative metabolic stability data for Usp1-IN-8 is not yet publicly available, the deuterium isotope effect is a well-established medicinal chemistry strategy for improving the pharmacokinetic (PK) profile of small molecules by slowing cytochrome P450-mediated oxidative metabolism [1]. For researchers conducting long-term cell-based assays or preliminary in vivo studies, this structural feature implies a lower rate of metabolic clearance and potentially extended half-life compared to non-deuterated analogs, reducing the need for frequent compound re-dosing and improving experimental consistency.

Deuterated compound Metabolic stability Pharmacokinetics

Mechanistic Differentiation: Active-Site Binding vs. Allosteric Modulation in USP1 Inhibitors

Usp1-IN-8 is reported to bind to the active site of the USP1 enzyme, a mechanistic distinction from allosteric USP1 inhibitors like ML323 and KSQ-4279, which bind to a cryptic allosteric pocket remote from the catalytic center [1]. Allosteric inhibitors induce conformational changes in USP1 that disrupt its structure and increase thermal stability, a phenomenon documented in cryo-EM studies of the ML323 and KSQ-4279 complexes [1]. In contrast, Usp1-IN-8's active-site binding prevents substrate access and subsequent hydrolysis of ubiquitin-conjugated proteins directly at the catalytic cleft . This fundamental difference in binding mode has implications for inhibitor selectivity profiles and the nature of resistance mechanisms that may emerge during prolonged target inhibition. For researchers investigating the basic biology of USP1 or performing structure-activity relationship (SAR) studies, Usp1-IN-8 provides a distinct chemical tool to probe the functional consequences of orthosteric versus allosteric USP1 blockade.

Mechanism of action Active-site inhibitor Allosteric binding

Usp1-IN-8: Recommended Research and Preclinical Application Scenarios


Synthetic Lethality Studies in BRCA1/2-Mutant and PARP Inhibitor-Resistant Cancer Models

Usp1-IN-8 is optimally deployed in mechanistic studies of synthetic lethality involving BRCA1/2-mutant or homologous recombination-deficient (HRD) tumor models. Its potent cellular activity (IC50 ≤50 nM in MDA-MB-436 cells) and reported synergistic effect with PARP inhibitors make it a valuable tool for investigating combination therapy strategies to overcome PARP inhibitor resistance [1]. Researchers can utilize Usp1-IN-8 in 7-day cell viability assays to quantify synergy with agents like olaparib or niraparib, as well as in immunofluorescence assays to monitor the accumulation of DNA damage markers such as γH2AX and single-strand DNA gaps.

Biochemical and Biophysical Characterization of the USP1-UAF1 Complex

Usp1-IN-8 is a well-suited probe for in vitro biochemical and biophysical studies of the USP1-UAF1 deubiquitinase complex. Its ≤50 nM IC50 in ubiquitin-rhodamine cleavage assays provides a robust window for characterizing enzyme kinetics and inhibition mechanisms . Its distinct active-site binding mode, contrasted with the allosteric mechanism of ML323 and KSQ-4279, makes it a valuable orthogonal tool for structure-activity relationship (SAR) campaigns and for validating hits from high-throughput screening efforts aimed at discovering novel USP1 chemotypes [1][2].

Pharmacodynamic and Preliminary Pharmacokinetic Studies in Rodent Models

The deuterated structure of Usp1-IN-8 positions it as a suitable candidate for preliminary in vivo pharmacodynamic (PD) and pharmacokinetic (PK) studies in rodent models of BRCA-mutant cancer . The deuterium isotope effect is predicted to confer enhanced metabolic stability and prolonged half-life relative to non-deuterated USP1 inhibitors, thereby enabling less frequent dosing schedules and more consistent target engagement in vivo [1]. This makes Usp1-IN-8 particularly useful for establishing proof-of-concept for USP1 target modulation in tumor xenograft models and for correlating tumor drug levels with downstream biomarkers such as ubiquitinated PCNA and FANCD2.

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